molecular formula C21H15FN2O3S B2501214 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351821-07-2

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2501214
CAS No.: 1351821-07-2
M. Wt: 394.42
InChI Key: YKRFDPWVDNPWCP-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridines, hydroxylated derivatives, and carboxamide derivatives.

Scientific Research Applications

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of functional groups and the thienopyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c22-14-6-8-15(9-7-14)23-20(26)17-18(25)19-16(10-11-28-19)24(21(17)27)12-13-4-2-1-3-5-13/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRFDPWVDNPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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